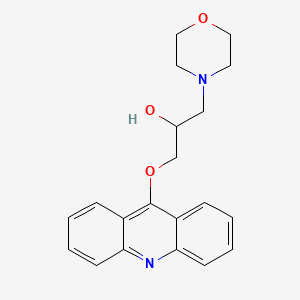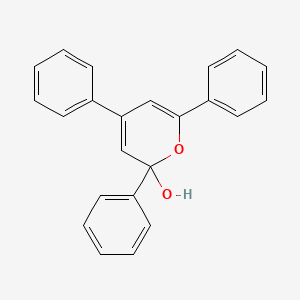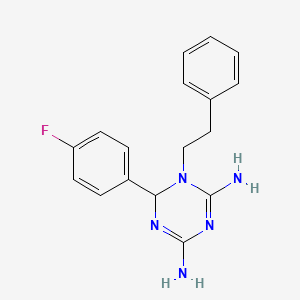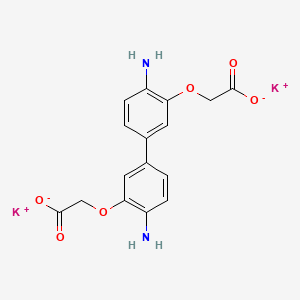
Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- is an organic compound with the molecular formula C12H6Cl2N2O5. It is a derivative of benzene, characterized by the presence of two chlorine atoms and a dinitrophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- typically involves the reaction of 1,2-dichlorobenzene with 2,4-dinitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1,2-dichloro-4-(2,4-diaminophenoxy)benzene.
Oxidation: Formation of quinone derivatives
Scientific Research Applications
Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of nitro groups and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2-dichloro-4-nitro-: Similar structure but with only one nitro group.
Benzene, 1,4-dichloro-2-nitro-: Different positioning of chlorine and nitro groups.
Benzene, 1,2-dichloro-4-(trichloromethyl)-: Contains a trichloromethyl group instead of a dinitrophenoxy group
Uniqueness
Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- is unique due to the presence of both chlorine atoms and a dinitrophenoxy group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industrial processes .
Properties
CAS No. |
22532-87-2 |
|---|---|
Molecular Formula |
C12H6Cl2N2O5 |
Molecular Weight |
329.09 g/mol |
IUPAC Name |
1-(3,4-dichlorophenoxy)-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O5/c13-9-3-2-8(6-10(9)14)21-12-4-1-7(15(17)18)5-11(12)16(19)20/h1-6H |
InChI Key |
MWWQAKDVCAXEIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


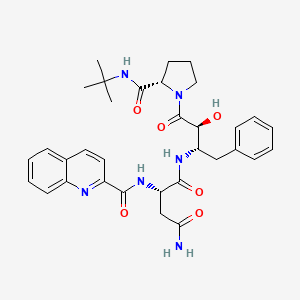
![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)
